(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
CAS No.: 181996-08-7
Cat. No.: VC8461184
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181996-08-7 |
|---|---|
| Molecular Formula | C6H9N3O3 |
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | 2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12) |
| Standard InChI Key | KXHSJJRXZAKKRP-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=O)N1)CC(C(=O)O)N |
| Canonical SMILES | C1=C(NC(=O)N1)CC(C(=O)O)N |
Introduction
(±)-α-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid is a complex organic compound with a molecular formula of C₆H₉N₃O₃ and a molecular weight of 171.15 g/mol . This compound is also known by several synonyms, including 2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid and 2-hydroxy-histidine . It is a derivative of histidine, an essential amino acid, and its structure includes an imidazole ring, which is a characteristic feature of histidine and its derivatives.
Identifiers and Synonyms
-
PubChem CID: 127761
-
CAS: 181996-08-7
-
IUPAC Name: 2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid
-
InChI: InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
-
InChIKey: KXHSJJRXZAKKRP-UHFFFAOYSA-N
-
SMILES: C1=C(NC(=O)N1)CC(C(=O)O)N
2-Amino-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic Acid Hydrochloride
This compound is a hydrochloride salt of (±)-α-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid, with a molecular weight of 207.61 g/mol. It is used in various biochemical studies and has a PubChem CID of 169432955 .
Other Imidazole Derivatives
Imidazole derivatives are widely studied for their potential therapeutic applications. They are known for their roles in various biological processes and have been used as precursors for synthesizing more complex molecules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume